Cas no 1060802-57-4 (4-formylpyridine-3-carbonitrile)
4-formylpyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Formylnicotinonitrile
- AB67707
- AK100292
- ANW-70381
- CTK8C3667
- KB-72493
- 4-formylpyridine-3-carbonitrile
- CS-0157352
- BS-49705
- DTXSID90704904
- 1060802-57-4
- D82534
- DB-367808
- AKOS016002747
-
- MDL: MFCD13189080
- Inchi: 1S/C7H4N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4-5H
- InChI Key: PPDCVCUPLHQBQR-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=CC=1C#N
Computed Properties
- Exact Mass: 132.032362755g/mol
- Monoisotopic Mass: 132.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 53.8Ų
4-formylpyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM247565-1g |
4-Formylnicotinonitrile |
1060802-57-4 | 95% | 1g |
$542 | 2021-08-04 | |
| Chemenu | CM247565-5g |
4-Formylnicotinonitrile |
1060802-57-4 | 95% | 5g |
$1683 | 2021-08-04 | |
| TRC | F754580-5mg |
4-Formylnicotinonitrile |
1060802-57-4 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F754580-10mg |
4-Formylnicotinonitrile |
1060802-57-4 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F754580-50mg |
4-Formylnicotinonitrile |
1060802-57-4 | 50mg |
$ 230.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F42060-250mg |
4-Formylnicotinonitrile |
1060802-57-4 | 97% | 250mg |
¥1584.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F42060-1g |
4-Formylnicotinonitrile |
1060802-57-4 | 97% | 1g |
¥4562.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F42060-100mg |
4-Formylnicotinonitrile |
1060802-57-4 | 97% | 100mg |
¥824.0 | 2023-09-07 | |
| Alichem | A029206763-5g |
4-Formylnicotinonitrile |
1060802-57-4 | 95% | 5g |
$2580.84 | 2023-09-04 | |
| Alichem | A029206763-10g |
4-Formylnicotinonitrile |
1060802-57-4 | 95% | 10g |
$3588.52 | 2023-09-04 |
4-formylpyridine-3-carbonitrile Suppliers
4-formylpyridine-3-carbonitrile Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-formylpyridine-3-carbonitrile
Introduction to 4-formylpyridine-3-carbonitrile (CAS No. 1060802-57-4)
4-formylpyridine-3-carbonitrile, with the chemical formula C₆H₃N₂O and CAS number 1060802-57-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyridine family, characterized by a nitrogen-containing heterocyclic ring, and features both a formyl group (CHO) and a nitrile group (CN) at the 4th and 3rd positions, respectively. Its unique structural properties make it a valuable building block for the synthesis of more complex molecules, particularly in drug discovery and material science.
The 4-formylpyridine-3-carbonitrile structure offers versatile reactivity, enabling its participation in a wide range of chemical transformations. The formyl group is highly electrophilic, making it susceptible to nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids or serve as a precursor for other functional groups. These characteristics have positioned this compound as a key intermediate in the development of bioactive molecules.
In recent years, 4-formylpyridine-3-carbonitrile has garnered attention in pharmaceutical research due to its potential applications in medicinal chemistry. The pyridine scaffold is a common motif in many drugs, contributing to their binding affinity and biological activity. Researchers have leveraged the reactivity of this compound to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the 3-position nitrile group have been explored to introduce additional functionality, such as amides or sulfonamides, which can modulate drug interactions with biological targets.
One notable application of 4-formylpyridine-3-carbonitrile is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The pyridine ring can be incorporated into inhibitor structures to optimize binding to protein kinases, while the formyl and nitrile groups provide handles for further derivatization. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various kinases, including those involved in resistant cancer phenotypes. The ability to fine-tune the structure through strategic functionalization has made 4-formylpyridine-3-carbonitrile a cornerstone in kinase inhibitor design.
Another emerging area where 4-formylpyridine-3-carbonitrile is making strides is in material science. The compound’s ability to participate in cross-coupling reactions has been exploited to create novel polymers and coordination complexes with unique properties. For example, its incorporation into metal-organic frameworks (MOFs) has led to materials with enhanced gas storage capacity and catalytic activity. These advancements underscore the compound’s versatility beyond traditional pharmaceutical applications.
The synthesis of 4-formylpyridine-3-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between pyridine derivatives and cyanoacetates or malononitriles, followed by functional group interconversions. Advances in catalytic methods have further refined these processes, improving yields and reducing environmental impact. Such improvements are crucial for large-scale production and sustainable drug development.
In conclusion, 4-formylpyridine-3-carbonitrile (CAS No. 1060802-57-4) is a multifaceted compound with broad utility in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of innovation in organic chemistry and drug discovery.
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